molecular formula C19H24ClN3 B12603534 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine CAS No. 918480-93-0

1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine

Cat. No.: B12603534
CAS No.: 918480-93-0
M. Wt: 329.9 g/mol
InChI Key: GPTHLKQXTRNVMD-UHFFFAOYSA-N
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Description

1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine is an organic compound that features a piperazine ring substituted with a chloropyridinylmethyl group and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine and 3-phenylpropylamine.

    Formation of Intermediate: The 6-chloropyridine is reacted with formaldehyde and hydrogen chloride to form 6-chloropyridin-3-ylmethyl chloride.

    Final Coupling: The intermediate is then reacted with 3-phenylpropylamine in the presence of a base such as sodium hydroxide to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Replacement of the chlorine atom with nucleophiles such as amines or thiols.

Scientific Research Applications

1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-[(6-Chloropyridin-3-yl)methyl]-4-methylpiperazine
  • 1-[(6-Chloropyridin-3-yl)methyl]-4-ethylpiperazine

Comparison: 1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and therapeutic potential.

Properties

CAS No.

918480-93-0

Molecular Formula

C19H24ClN3

Molecular Weight

329.9 g/mol

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine

InChI

InChI=1S/C19H24ClN3/c20-19-9-8-18(15-21-19)16-23-13-11-22(12-14-23)10-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-9,15H,4,7,10-14,16H2

InChI Key

GPTHLKQXTRNVMD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CC3=CN=C(C=C3)Cl

Origin of Product

United States

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